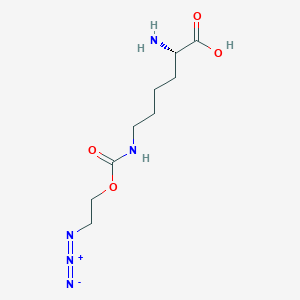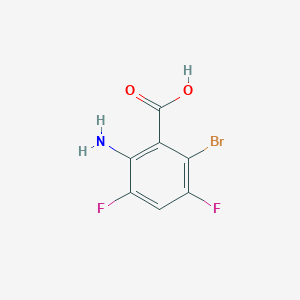
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features both imidazole and benzothiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the benzothiazole ring is a fused bicyclic structure consisting of a benzene ring and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzothiazole with imidazole under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect. Additionally, the benzothiazole moiety can interact with DNA, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)ethanol
- 2,6-bis(1H-imidazol-2-yl)pyridine
- 1,2-bis((1H-imidazol-1-yl)methyl)benzene
Uniqueness
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine is unique due to the combination of the imidazole and benzothiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C10H8N4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-imidazol-1-yl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H8N4S/c11-7-1-2-8-9(5-7)15-10(13-8)14-4-3-12-6-14/h1-6H,11H2 |
InChI Key |
LVELDZDMOXTOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)





![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)







